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Introduction

Determining the three-dimensional structure of protein complexes is crucial for understanding
their biological functions and for structure-based drug design. Cryo-electron microscopy (cryo-
EM) has emerged as a powerful technique for this purpose. However, a significant bottleneck in
the cryo-EM workflow is the accurate and efficient identification of individual protein particles in
micrographs, a process known as particle picking. This challenge is particularly acute for
protein complexes that are small, have low symmetry, adopt multiple conformations, or are
present at low concentrations.

Topaz is a deep-learning-based software pipeline that addresses the challenges of particle
picking in cryo-EM.[1][2] It utilizes a positive-unlabeled (PU) learning approach with
convolutional neural networks (CNNSs) to identify protein particles with high accuracy and recall,
even from a small number of manually picked examples.[1][3] This allows for the robust
identification of particles from challenging datasets, leading to higher-resolution
reconstructions.[1]

Key Features and Advantages of Topaz

» High Accuracy for Challenging Particles: Topaz excels at identifying particles that are difficult
to pick with traditional methods, such as those with unusual shapes, small sizes, non-
globular structures, and asymmetry.[1]
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e Reduced Manual Effort: The PU learning framework enables Topaz to be trained on a small
number of positive examples (picked particles) without the need for manually labeling non-
particles (negatives), significantly reducing the time and effort required for training.[1][3]

 Increased Particle Yield and Purity: Topaz consistently retrieves a larger number of true
particles while maintaining a low false-positive rate compared to conventional methods like
template-based picking and difference of Gaussians (DoG).[1] This leads to more
comprehensive datasets for 3D reconstruction.

e Improved Reconstruction Quality: By providing a larger and more accurate set of particles,
Topaz enables the reconstruction of cryo-EM maps with higher resolution and sphericity.[1]
In some cases, this has allowed for the resolution of secondary structures that were not
visible with particles picked by other methods.[1]

« Integration and Accessibility: Topaz is an open-source tool that can be used as a standalone
program or integrated into popular cryo-EM data processing suites such as CryoSPARC,
Relion, Appion, and Scipion.[1][4]

Application to Challenging Protein Complexes

Topaz has been successfully applied to several challenging protein complexes, demonstrating
its utility in overcoming common hurdles in cryo-EM structure determination.

e T20S Proteasome (EMPIAR-10025): For this dataset, Topaz picked 3.22 times more
particles than the curated set, resulting in a reconstruction of comparable quality.[1]

o 80S Ribosome (EMPIAR-10028): Topaz identified 1.72 times more patrticles, leading to a
higher quality reconstruction compared to the original curated dataset.[1]

o Rabbit Muscle Aldolase (EMPIAR-10215): A significant improvement was observed with
Topaz picking 3.68 times more particles, which also resulted in a higher quality
reconstruction.[1]

o Clustered Protocadherin: Topaz was instrumental in determining the single-particle behavior
of this elongated protein complex.[1]

Quantitative Data Summary
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The performance of Topaz has been quantitatively compared to other particle picking methods

on various datasets. The following table summarizes the key results from a study on the T20S

proteasome dataset.

Final
Number of
Number of ] False .
] Particles o Resolution o
Method Particles Positive Sphericity
) (after 2D (A)
Picked o Rate
classificatio
n)
Topaz 1,010,937 1,006,089 0.5% 3.70 0.731
Template
o Not Reported  Not Reported  Not Reported  3.92 0.706
Picking
DoG Picker Not Reported  Not Reported  Not Reported  3.86 0.652

Data extracted from Bepler, T., Morin, A., Rapp, M., et al. Positive-unlabeled convolutional

neural networks for particle picking in cryo-electron micrographs. Nat Methods 16, 1153-1160

(2019).[1]

Experimental Protocols

This section provides a detailed protocol for using Topaz to pick particles from cryo-EM

micrographs of a challenging protein complex.

1. Installation

Topaz can be installed via Anaconda, Pip, Docker, or Singularity.[1] The recommended method
is using a dedicated conda environment.[4]

2. Image Preprocessing

It is recommended to downsample and normalize micrographs before training and picking to
improve performance and reduce computational cost.[5]

o Downsampling: Reduces the spatial resolution of the images.
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» Normalization: Normalizes the pixel values of the images.
o Combined Preprocessing: Both steps can be performed at once.
3. Model Training

Topaz is trained using a set of manually picked particle coordinates from a representative

subset of micrographs.

e Manual Picking: Manually pick a few hundred to a thousand particles from a small number of
micrographs using a program like CryoSPARC's manual picker or the Topaz GUI.[1][6] Save
the coordinates in a STAR file or a simple text file.

e Training Command:
o -i: Path to the directory containing the preprocessed training micrographs.
o -c: Path to the STAR file or text file with particle coordinates.
o -0: Desired name for the output trained model.
4. Particle Picking (Extraction)
Once the model is trained, it can be used to pick particles from the entire dataset.
e Extraction Command:
o -m: Path to the trained Topaz model.
o -i: Path to the directory containing all preprocessed micrographs.
o -0: Directory where the output particle coordinate files will be saved.
5. Post-Picking Analysis and Particle Selection

Topaz assigns a score to each picked particle. A threshold should be applied to select the final
particle set.
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» Precision-Recall Curve: The topaz precision_recall_curve command can be used to evaluate
the performance of the picking on a held-out test set and to help choose an appropriate

score threshold.[5]

» Particle Extraction for Downstream Processing: Use the selected score threshold to generate
a final particle set for downstream analysis in software like CryoSPARC or Relion.

Visualizations
Topaz Workflow for Challenging Protein Complexes
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Caption: The Topaz workflow for cryo-EM particle picking and 3D reconstruction.
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Positive-Unlabeled (PU) Learning in Topaz
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Caption: The core concept of Positive-Unlabeled (PU) learning used in Topaz.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 5. GitHub - tbepler/topaz: Pipeline for particle picking in cryo-electron microscopy images
using convolutional neural networks trained from positive and unlabeled examples. Also
featuring micrograph and tomogram denoising with DNNs. [github.com]

e 6. youtube.com [youtube.com]

 To cite this document: BenchChem. [Application Note: High-Resolution Structure
Determination of Challenging Protein Complexes using Topaz]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1169500#application-of-topaz-for-
challenging-protein-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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